molecular formula C16H18N2OS B3051465 2-[(4-Methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinol CAS No. 338963-38-5

2-[(4-Methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinol

Cat. No. B3051465
M. Wt: 286.4
InChI Key: CSUYOKDMHBGZGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-[(4-Methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinol” is a quinazolinol derivative. Quinazolinol derivatives are a class of compounds that have been studied for their potential biological activities . The presence of the sulfanyl group (–SH) and the methylbenzyl group could potentially influence the compound’s reactivity and biological activity.


Synthesis Analysis

Without specific literature or patents, it’s challenging to provide a detailed synthesis analysis for this compound. Generally, quinazolinol derivatives can be synthesized through various methods, including the condensation of anthranilic acid derivatives . The introduction of the sulfanyl and methylbenzyl groups would likely occur in subsequent steps, although the exact methods would depend on the specific conditions and reagents used.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the quinazolinol core, with a sulfanyl group attached to one of the carbon atoms and a methylbenzyl group attached to the nitrogen atom. The tetrahydro prefix indicates that the quinazolinol ring system contains four additional hydrogen atoms, suggesting the presence of two double bonds in the ring system .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present. The sulfanyl group could potentially undergo oxidation reactions, while the aromatic ring of the methylbenzyl group might participate in electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the aromatic ring and the sulfanyl group could impact the compound’s polarity, solubility, and stability .

Scientific Research Applications

Antibacterial and Antifungal Activities

Research indicates that derivatives of quinazolinone, like 2-[(4-Methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinol, have significant antibacterial and antifungal properties. Anisetty and Reddy (2012) synthesized analogs demonstrating significant biological activity against standard bacterial and fungal strains (Anisetty & Reddy, 2012).

Antitumor and Anti-inflammatory Agents

Compounds in the quinazolinone family have been researched for their antitumor and anti-inflammatory properties. Manivannan and Chaturvedi (2011) found that methyl sulfonyl substituted 2,3-diaryl quinazolinones showed promising anti-inflammatory activity. They also performed molecular docking to understand these compounds' binding interactions with the COX-2 enzyme, suggesting potential for new anti-inflammatory agents (Manivannan & Chaturvedi, 2011).

Enzymatic Enhancers

Research by Abass (2007) on substituted quinolinones, closely related to quinazolinol, showed potential as enzymatic enhancers. They found that certain compounds could significantly increase the activity of enzymes like α-amylase (Abass, 2007).

Antileukotrienic Agents

Jampílek et al. (2004) synthesized derivatives with potential as antileukotrienic drugs. They focused on the synthesis and biological evaluation of these compounds, including their in-vitro cytotoxicity and antiplatelet activity (Jampílek et al., 2004).

Antitubercular Agents

Studies have also explored the role of quinazolinone derivatives in treating tuberculosis. Karabanovich et al. (2016) reported on the synthesis of oxadiazoles and thiadiazoles as antitubercular agents, exhibiting selective efficacy against Mycobacterium tuberculosis (Karabanovich et al., 2016).

Safety And Hazards

Without specific safety data for this compound, it’s difficult to comment on its potential hazards. As with all chemicals, it should be handled with appropriate safety precautions to minimize risk of exposure .

Future Directions

Future research on this compound could involve exploring its potential biological activities, optimizing its synthesis, and investigating its mechanism of action .

properties

IUPAC Name

2-[(4-methylphenyl)methylsulfanyl]-5,6,7,8-tetrahydro-3H-quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2OS/c1-11-6-8-12(9-7-11)10-20-16-17-14-5-3-2-4-13(14)15(19)18-16/h6-9H,2-5,10H2,1H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSUYOKDMHBGZGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NC3=C(CCCC3)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901152716
Record name 5,6,7,8-Tetrahydro-2-[[(4-methylphenyl)methyl]thio]-4(3H)-quinazolinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901152716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-Methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinol

CAS RN

338963-38-5
Record name 5,6,7,8-Tetrahydro-2-[[(4-methylphenyl)methyl]thio]-4(3H)-quinazolinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=338963-38-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,6,7,8-Tetrahydro-2-[[(4-methylphenyl)methyl]thio]-4(3H)-quinazolinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901152716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(4-Methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinol
Reactant of Route 2
Reactant of Route 2
2-[(4-Methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinol
Reactant of Route 3
Reactant of Route 3
2-[(4-Methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinol
Reactant of Route 4
Reactant of Route 4
2-[(4-Methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinol
Reactant of Route 5
Reactant of Route 5
2-[(4-Methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinol
Reactant of Route 6
Reactant of Route 6
2-[(4-Methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.